molecular formula C14H19Cl2NO4 B070585 Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride CAS No. 185759-09-5

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride

Cat. No. B070585
CAS RN: 185759-09-5
M. Wt: 336.2 g/mol
InChI Key: HULVUTLGHCYZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride, commonly known as dorzolamide hydrochloride, is a carbonic anhydrase inhibitor that is used to treat glaucoma and ocular hypertension. It is a white crystalline powder that is soluble in water and has a molecular weight of 360.3 g/mol.

Mechanism of Action

Dorzolamide hydrochloride inhibits the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. Carbonic anhydrase catalyzes the conversion of carbon dioxide and water into carbonic acid, which is then converted into bicarbonate ions and protons. Bicarbonate ions are transported out of the ciliary body, while protons are transported into the aqueous humor. By inhibiting the activity of carbonic anhydrase, dorzolamide hydrochloride reduces the production of bicarbonate ions and protons, which in turn reduces the production of aqueous humor and lowers intraocular pressure.
Biochemical and Physiological Effects
Dorzolamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of aqueous humor, lower intraocular pressure, and improve visual field defects in patients with glaucoma and ocular hypertension. It has also been shown to have a neuroprotective effect, which may be due to its ability to reduce oxidative stress and inflammation in the retina.

Advantages and Limitations for Lab Experiments

Dorzolamide hydrochloride has a number of advantages for lab experiments. It is a well-characterized compound that is commercially available and has been extensively studied for its therapeutic potential in the treatment of glaucoma and ocular hypertension. It is also relatively easy to synthesize, which makes it a useful tool for researchers studying the mechanism of action of carbonic anhydrase inhibitors.
One limitation of dorzolamide hydrochloride is that it is not a selective inhibitor of carbonic anhydrase. It inhibits both the cytosolic and membrane-bound isoforms of carbonic anhydrase, which can lead to off-target effects. It also has a relatively short half-life in the eye, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are a number of future directions for research on dorzolamide hydrochloride. One area of research is the development of more selective carbonic anhydrase inhibitors that target specific isoforms of the enzyme. This could help to reduce off-target effects and improve the efficacy of these compounds as therapeutic agents.
Another area of research is the development of sustained-release formulations of dorzolamide hydrochloride that can provide longer-lasting intraocular pressure reduction. This could help to reduce the frequency of dosing and improve patient compliance.
Finally, there is a need for more research on the neuroprotective effects of dorzolamide hydrochloride. This could help to identify new therapeutic targets for the treatment of neurodegenerative diseases such as glaucoma and age-related macular degeneration.

Synthesis Methods

Dorzolamide hydrochloride can be synthesized by reacting 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-ethanol with methyl chloroformate in the presence of triethylamine to obtain 2-(4-chlorophenyl)-4-morpholin-4-yl-1,3-thiazole-5-carboxylic acid methyl ester. This compound is then reacted with hydrochloric acid to obtain dorzolamide hydrochloride.

Scientific Research Applications

Dorzolamide hydrochloride has been extensively studied for its therapeutic potential in the treatment of glaucoma and ocular hypertension. It works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. By reducing the production of aqueous humor, dorzolamide hydrochloride helps to lower intraocular pressure, which is the primary cause of glaucoma and ocular hypertension.

properties

CAS RN

185759-09-5

Molecular Formula

C14H19Cl2NO4

Molecular Weight

336.2 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl methyl carbonate;hydrochloride

InChI

InChI=1S/C14H18ClNO4.ClH/c1-18-14(17)20-9-7-16-6-8-19-13(10-16)11-2-4-12(15)5-3-11;/h2-5,13H,6-10H2,1H3;1H

InChI Key

HULVUTLGHCYZMU-UHFFFAOYSA-N

SMILES

COC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Cl.Cl

Canonical SMILES

COC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Cl.Cl

synonyms

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.